synthesis of 5-amino-1-phenylpyrazole from ethyl 5-amino-1-phenylpyrazole-4-carboxylate
synthesis of 5-amino-1-phenylpyrazole from ethyl 5-amino-1-phenylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-amino-1-phenylpyrazole from ethyl 5-amino-1-phenylpyrazole-4-carboxylate. The described methodology involves a two-step process: the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid, followed by a decarboxylation reaction to yield the final product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the chemical transformation and workflow to support research and development in medicinal chemistry and drug discovery.
Overview of the Synthetic Pathway
The conversion of ethyl 5-amino-1-phenylpyrazole-4-carboxylate to 5-amino-1-phenylpyrazole is achieved through two sequential chemical transformations:
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Hydrolysis: The ethyl ester group is hydrolyzed under acidic conditions to yield 5-amino-1-phenylpyrazole-4-carboxylic acid.
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Decarboxylation: The resulting carboxylic acid is then heated, typically in a high-boiling point solvent, to induce decarboxylation and afford the desired 5-amino-1-phenylpyrazole.
This synthetic route is a common strategy for accessing pyrazole scaffolds that are otherwise challenging to synthesize directly.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ethyl 5-amino-1-phenylpyrazole-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | 101-103 | White to off-white solid |
| 5-Amino-1-phenylpyrazole-4-carboxylic acid | C₁₀H₉N₃O₂ | 203.19 | 187 (dec.) | Solid |
| 5-Amino-1-phenylpyrazole | C₉H₉N₃ | 159.19 | Not readily available | Light yellow oil |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| Ethyl 5-amino-1-phenylpyrazole-4-carboxylate | Data not readily available in searched sources. | Data not readily available in searched sources. |
| 5-Amino-1-phenylpyrazole-4-carboxylic acid | Data not readily available in searched sources. | Data not readily available in searched sources. |
| 5-Amino-1-phenylpyrazole | Data not readily available in searched sources. A related compound, 5-amino-3-methyl-1-phenylpyrazole, in CDCl₃ shows peaks at δ 7.45-7.20 (m, 5H, Ar-H), 5.61 (s, 1H, pyrazole-H), 3.65 (br s, 2H, NH₂), 2.19 (s, 3H, CH₃). | Data not readily available in searched sources. A related compound, 5-amino-3-methyl-1-phenylpyrazole, in CDCl₃ shows peaks at δ 150.1, 146.3, 139.8, 129.1, 125.5, 120.9, 97.2, 11.6. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 5-amino-1-phenylpyrazole.
Step 1: Hydrolysis of Ethyl 5-amino-1-phenylpyrazole-4-carboxylate
This procedure outlines the acidic hydrolysis of the starting ethyl ester to form 5-amino-1-phenylpyrazole-4-carboxylic acid.
Materials:
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Ethyl 5-amino-1-phenylpyrazole-4-carboxylate
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Concentrated Hydrochloric Acid (36%)
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Deionized Water
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Ice
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer and stir bar
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Beaker
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Buchner funnel and filter paper
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pH paper or meter
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-amino-1-phenylpyrazole-4-carboxylate (1.0 eq).
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Add a 30-fold molar excess of 36% hydrochloric acid.
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Heat the reaction mixture to reflux with vigorous stirring.
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Maintain the reflux for a minimum of 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Slowly pour the reaction mixture into a beaker containing ice water.
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Adjust the pH of the solution to be acidic using additional hydrochloric acid if necessary, which will cause the product to precipitate.
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Collect the precipitated solid by vacuum filtration using a Buchner funnel.
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Wash the solid with cold deionized water.
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Dry the product, 5-amino-1-phenylpyrazole-4-carboxylic acid, under vacuum.
A reported synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid indicates a yield of 68% and a melting point of 187 °C (460 K) with decomposition[1].
Step 2: Decarboxylation of 5-Amino-1-phenylpyrazole-4-carboxylic acid
This procedure describes the thermal decarboxylation of the intermediate carboxylic acid to yield the final product, 5-amino-1-phenylpyrazole.
Materials:
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5-Amino-1-phenylpyrazole-4-carboxylic acid
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High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
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Round-bottom flask
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Short path distillation head or air condenser
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Heating mantle
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Magnetic stirrer and stir bar
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Sand bath or heating block
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Apparatus for fractional distillation under reduced pressure (optional, for purification)
Procedure:
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Place 5-amino-1-phenylpyrazole-4-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
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Add a suitable high-boiling point solvent to create a slurry.
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Fit the flask with a short path distillation head or an air condenser to allow for the escape of carbon dioxide.
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Heat the mixture in a sand bath or heating block to a temperature between 200-250 °C. The exact temperature will depend on the chosen solvent and should be sufficient to induce decarboxylation.
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Maintain the temperature and stirring, monitoring the evolution of CO₂ gas. The reaction is complete when gas evolution ceases.
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Cool the reaction mixture to room temperature.
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The crude product can be purified by fractional distillation under reduced pressure or by column chromatography. The final product is reported to be a light yellow oily substance[2].
A similar synthesis reported a yield of 94% for the final product[2].
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical synthesis pathway from the starting material to the final product.
Caption: Experimental workflow for the two-step synthesis.
Concluding Remarks
This technical guide provides a comprehensive overview of the synthesis of 5-amino-1-phenylpyrazole from its corresponding ethyl ester. The presented protocols are based on established chemical principles and can be adapted by researchers for their specific laboratory settings. The provided quantitative data, while noting the absence of specific characterization for the final product, offers valuable benchmarks for the synthesis. The visual diagrams of the reaction pathway and experimental workflow serve as clear and concise summaries of the process. This information is intended to facilitate the work of scientists and professionals in the field of drug development and organic synthesis.
